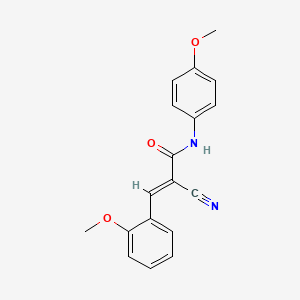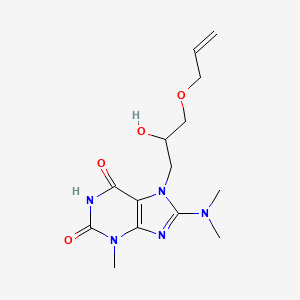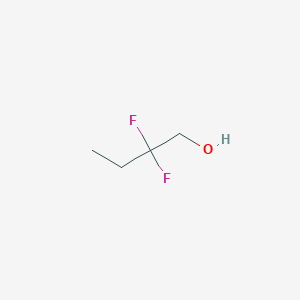
4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine” is a chemical compound with the CAS Number: 1866507-83-6 . It has a molecular weight of 194.22 . The IUPAC name for this compound is 4,4-difluoro-3-morpholinobutan-1-amine . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine” is 1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine” is a liquid at room temperature . It has a molecular weight of 194.22 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine plays a significant role in chemical synthesis, particularly in reactions involving copper(I)-catalyzed processes and the formation of complex organic structures. For instance, its reactivity with sulfur dioxide under specific conditions has led to the development of novel synthesis pathways for benzo[b]thiophene 1,1-dioxides, showcasing its utility in constructing sulfur-containing heterocycles with potential applications in drug development and materials science (Yong Luo et al., 2015). Additionally, its involvement in the copper(I)-catalyzed reaction with diaryl buta-1,3-diynes has been highlighted, further demonstrating its versatility in facilitating the synthesis of amino-substituted naphthalene derivatives (Hong-bin Sun et al., 2011).
Material Science and Luminescence
In material science, 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine is integral to the development of novel luminescent materials. Research involving ytterbium(III) beta-diketonate complexes has shown that variations in the fluorination of ligands, including those related to 4,4-Difluoro-3-(morpholin-4-yl)butan-1-amine, can significantly impact the luminescence properties of these complexes. This finding is crucial for the design of optical materials and devices, such as optical amplifiers, where the control of luminescence intensity and wavelength is essential (P. Martín‐Ramos et al., 2013).
Medicinal Chemistry and Drug Design
The compound's significance extends to medicinal chemistry, where it is a key precursor in the synthesis of novel antitumor agents. Research focusing on the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide has revealed its potential as an inhibitor of cancer cell proliferation. This application underscores the compound's role in developing new therapeutic agents targeting cancer (X. Ji et al., 2018).
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4,4-difluoro-3-morpholin-4-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2O/c9-8(10)7(1-2-11)12-3-5-13-6-4-12/h7-8H,1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMFDQSJJRJOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CCN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-3-morpholinobutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2875415.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2875416.png)
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)

![3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2875426.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)

![1,7-dimethyl-3-(2-oxopropyl)-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2875432.png)
![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2875436.png)